Home > Products > Screening Compounds P100919 > Erythromycin Glucoheptonate-d3
Erythromycin Glucoheptonate-d3 -

Erythromycin Glucoheptonate-d3

Catalog Number: EVT-1496270
CAS Number:
Molecular Formula: C₄₄H₇₈D₃NO₂₁
Molecular Weight: 963.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin Glucoheptonate-d3 is a derivative of erythromycin, a macrolide antibiotic that exhibits broad-spectrum antibacterial activity. This compound is particularly notable for its incorporation of deuterium, which enhances its stability and metabolic tracking in biological systems. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and is widely used in clinical settings to treat various bacterial infections, particularly those affecting the respiratory tract and skin.

Source

Erythromycin was first discovered in 1952 and has since been modified to improve its pharmacological properties. The glucoheptonate form is designed to enhance solubility and bioavailability, making it more effective in therapeutic applications. The addition of deuterium in Erythromycin Glucoheptonate-d3 serves as a stable isotope marker, facilitating studies on its metabolic pathways and pharmacokinetics.

Classification

Erythromycin Glucoheptonate-d3 falls under the category of macrolide antibiotics. It is classified based on its chemical structure, which includes a large lactone ring and several sugar moieties. The compound's classification can also extend to its use as a research chemical due to the presence of deuterium, which allows for advanced analytical techniques in pharmacokinetics.

Synthesis Analysis

Methods

The synthesis of Erythromycin Glucoheptonate-d3 involves several key steps, primarily focusing on the modification of erythromycin A. The process typically includes:

  1. Deuteration: Introduction of deuterium at specific positions in the erythromycin molecule to create Erythromycin-d3.
  2. Glucoheptonate Formation: Reaction with glucoheptonic acid or derivatives to form the glucoheptonate ester.
  3. Purification: Techniques such as chromatography are employed to purify the final product from unreacted starting materials and by-products.

Technical Details

The synthesis may utilize advanced organic synthesis techniques, including:

  • Selective hydrogenation for introducing deuterium.
  • Esterification reactions for attaching the glucoheptonate moiety.
  • Chromatographic methods for purification, ensuring high yield and purity of the final compound.
Molecular Structure Analysis

Structure

Erythromycin Glucoheptonate-d3 retains the core structure of erythromycin, characterized by a large lactone ring system. The molecular formula is represented as C37H64D3NO13C_{37}H_{64}D_3NO_{13}, indicating the presence of three deuterium atoms.

Data

  • Molecular Weight: Approximately 736.95 g/mol
  • Structural Features: The compound features a lactone ring, multiple hydroxyl groups, and a glycosylated portion that contributes to its solubility and antibacterial activity.
Chemical Reactions Analysis

Reactions

Erythromycin Glucoheptonate-d3 can participate in various chemical reactions typical for macrolides:

  1. Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing erythromycin and glucoheptonic acid.
  2. Acylation Reactions: The hydroxyl groups can undergo acylation to form derivatives with enhanced properties.
  3. Oxidation-Reduction Reactions: The presence of hydroxyl groups allows for potential oxidation reactions that can modify its antibacterial activity.

Technical Details

These reactions are crucial for understanding the stability and reactivity of Erythromycin Glucoheptonate-d3 in biological systems, influencing its pharmacokinetics and dynamics.

Mechanism of Action

Process

Erythromycin Glucoheptonate-d3 exerts its antibacterial effect primarily by inhibiting protein synthesis in susceptible bacteria. The mechanism involves:

  1. Binding to Ribosomal RNA: It binds specifically to the 23S rRNA component of the 50S ribosomal subunit.
  2. Inhibition of Transpeptidation: This binding prevents peptide bond formation during translation, effectively halting bacterial protein synthesis.

Data

Research indicates that erythromycin derivatives maintain similar binding affinities as their parent compound, suggesting that Erythromycin Glucoheptonate-d3 retains significant antibacterial efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Enhanced solubility due to glucoheptonate modification.

Chemical Properties

  • Stability: More stable than standard erythromycin under acidic conditions due to deuteration.
  • pH Sensitivity: Like other macrolides, it may degrade in highly acidic environments but shows improved resilience due to structural modifications.
Applications

Erythromycin Glucoheptonate-d3 has several scientific applications:

  1. Antibacterial Research: Used in studies investigating antibiotic resistance mechanisms.
  2. Pharmacokinetic Studies: The deuterated form allows for precise tracking in metabolic studies.
  3. Drug Development: Serves as a template for synthesizing new macrolide derivatives with improved properties.
Introduction to Erythromycin Glucoheptonate-d3

Erythromycin Glucoheptonate-d3 represents a strategically deuterated derivative of the established macrolide antibiotic erythromycin. This compound is formed through the salt formation between erythromycin A and D-glycero-D-gulo-heptonic acid (glucoheptonic acid), where three hydrogen atoms at specific methyl positions have been replaced by deuterium isotopes (²H or D). The resulting molecular structure (C₄₄H₇₈D₃NO₂₁) maintains the core pharmacological activity of erythromycin while gaining significant analytical advantages for research purposes. As a stable isotopologue, it serves as an indispensable tool in modern pharmacokinetic and metabolic studies, enabling researchers to track erythromycin's distribution, metabolism, and elimination pathways with unprecedented precision through advanced mass spectrometry techniques [2] [3] [9].

Chemical Taxonomy and Structural Classification

Erythromycin Glucoheptonate-d3 belongs to the macrolide antibiotic class characterized by a 14-membered macrocyclic lactone ring (erythronolide) with two attached deoxy sugars (desosamine and cladinose). The deuterated variant specifically features tritiated methyl groups (–CD₃) at three distinct locations: the N-methyl group of the desosamine moiety and two methyl groups within the cladinose sugar. The glucoheptonate component consists of a seven-carbon chain with multiple hydroxyl groups, contributing significantly to the compound's enhanced water solubility compared to the parent erythromycin base. This salt formation occurs through acid-base reaction between the basic dimethylamino group of erythromycin and the carboxylic acid functionality of glucoheptonic acid [5] [9].

Table 1: Structural Characteristics of Erythromycin Glucoheptonate-d3

CharacteristicErythromycin GlucoheptonateErythromycin Glucoheptonate-d3
Molecular FormulaC₄₄H₈₁NO₂₁C₄₄H₇₈D₃NO₂₁
Average Mass960.118 Da963.14 Da
Monoisotopic Mass959.5301 Da962.553 Da
Chemical StructureContains –CH₃ groupsThree –CD₃ groups
SolubilityFreely soluble in water, alcohol, acetoneSimilar solubility profile
Rotatable Bonds1313
Hydrogen Bond Acceptors2121
BioactivityAntibacterialAntibacterial (research tool)

The structural integrity of the macrolide ring system remains unaltered by deuteration, preserving its characteristic mechanism of action via reversible binding to the 50S ribosomal subunit. The glucoheptonate component significantly enhances water solubility (>100 mg/mL) compared to erythromycin base (<0.2 mg/mL), making it suitable for intravenous formulations. The deuterium substitution introduces a mass shift of +3 Da per labeled methyl group, creating a distinct mass spectrometric signature that differentiates it from endogenous erythromycin and its metabolites in biological matrices [5] [8] [9].

Historical Development of Deuterated Macrolide Derivatives

The development of deuterated erythromycin derivatives follows a chronological trajectory beginning with the isolation of erythromycin from Saccharopolyspora erythraea in 1952. The first pharmaceutical preparation of erythromycin glucoheptonate (non-deuterated) was patented in 1958 as a water-soluble formulation for intravenous administration, addressing the poor aqueous solubility of erythromycin base [9]. The strategic incorporation of deuterium into pharmaceutical compounds gained momentum in the 1970s with advancements in organic synthesis techniques and analytical detection methods, particularly mass spectrometry [2].

The specific development of Erythromycin Glucoheptonate-d3 emerged in response to the critical research need for tracking erythromycin's complex metabolic fate. Erythromycin undergoes extensive hepatic metabolism and non-enzymatic degradation to multiple metabolites, including microbiologically inactive but pharmacologically relevant anhydroerythromycin (AHE). The deuterated glucoheptonate salt was designed to provide an internal standard that precisely mirrors the chemical behavior of the native compound while being distinguishable in mass spectrometry. Modern synthetic routes utilize deuterium exchange reactions at the terminal methyl groups or deuterated precursors in the biosynthetic pathway, followed by salt formation with glucoheptonic acid under controlled conditions [2] [4].

Table 2: Historical Milestones in Deuterated Macrolide Development

YearDevelopment MilestoneResearch Impact
1952Discovery of erythromycinFoundation for macrolide antibiotics
1958Patent for erythromycin glucoheptonateEnabled IV formulation of erythromycin
1970sAdvancements in deuterium labeling techniquesCreation of isotopically labeled pharmaceuticals
Early 2000sCommercial availability of deuterated erythromycin standardsImproved PK/PD study accuracy
2010sApplication in metabolite studiesElucidation of anhydroerythromycin formation

Role of Isotopic Labeling in Pharmaceutical Research

The strategic incorporation of deuterium into Erythromycin Glucoheptonate-d3 serves multiple critical functions in pharmaceutical research. Primarily, it functions as an internal standard in quantitative mass spectrometry, compensating for variability during sample preparation and ionization. The identical chromatographic behavior of the deuterated and non-deuterated compounds allows co-elution while maintaining mass spectral separation, enabling precise quantification of erythromycin and its metabolites in complex biological matrices like plasma, tissues, and intracellular compartments [2] [3] [4].

In metabolic studies, Erythromycin Glucoheptonate-d3 enables differentiation between endogenous and exogenous compound sources when investigating tissue distribution. A pivotal application involves tracking the formation of anhydroerythromycin (AHE), a pharmacologically active metabolite that inhibits cytochrome P450 3A4 (CYP3A4). Research utilizing isotopic labeling has demonstrated that AHE formation increases significantly under acidic conditions and that this metabolite exhibits a prolonged elimination half-life compared to the parent compound. This finding explains erythromycin's well-documented drug-drug interactions long after erythromycin itself is undetectable in plasma [4].

Table 3: Research Applications of Erythromycin Glucoheptonate-d3

Application DomainSpecific UtilityResearch Impact
Mass SpectrometryInternal standard for quantificationImproved accuracy in bioanalytical methods
Metabolite TrackingDifferentiation of parent drug vs. metabolitesElucidation of anhydroerythromycin kinetics
Tissue DistributionCellular uptake quantificationDemonstrated 40-fold higher WBC concentrations
Protein Binding StudiesFree vs. bound fraction analysisEstablished comparable free plasma/tissue concentrations
Reaction Mechanism StudiesAcid-mediated degradation pathwaysConfirmed non-enzymatic formation of AHE

Furthermore, deuterated erythromycin derivatives have been instrumental in intracellular pharmacokinetics research. Studies employing Erythromycin Glucoheptonate-d3 demonstrated approximately 40-fold higher concentrations in white blood cells (WBCs) compared to plasma, explaining erythromycin's efficacy against intracellular pathogens despite modest plasma concentrations. This cellular accumulation phenomenon occurs rapidly, with delayed peak concentrations observed in tissues versus plasma, suggesting extensive initial cellular uptake followed by redistribution [4].

The compound remains strictly reserved for research applications, as explicitly stated in supplier documentation: "This product is solely intended for research purposes and is not approved for human consumption" [2]. This limitation stems from the potential for deuterium to subtly alter metabolic pathways (kinetic isotope effect) rather than safety concerns per se. The research-grade material typically has isotopic purity exceeding 98%, ensuring minimal interference from non-deuterated species in analytical applications [2] [3].

Table 4: Recognized Nomenclature for Erythromycin Glucoheptonate-d3

Nomenclature TypeDesignation
Systematic Name(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid; (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethyl-d₃-amino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione
CAS Registry Number23067-13-2 (non-deuterated form)
SynonymsErythromycin Glucoheptonate-d3 (7CI); Erythromycin Monoglucoheptonate-d3 (Salt); Erythromycin D-Glycero-D-gulo-heptonate-d3 (Salt); Glucoheptonic Acid, compd. with Erythromycin-d3 (1:1); Oxacyclotetradecane Erythromycin deriv.-d3; Erythromycin Gluceptate-d₃
IUPAC Name(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid; (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethyl-d₃-amino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotadecane-2,10-dione
UNII2AY21R0U64 (non-deuterated form)

Properties

Product Name

Erythromycin Glucoheptonate-d3

Molecular Formula

C₄₄H₇₈D₃NO₂₁

Molecular Weight

963.13

Synonyms

Erythromycin Glucoheptonate-d3 (7CI); Erythromycin Monoglucoheptonate-d3 (Salt); Erythromycin D-Glycero-D-gulo-heptonate-d3 (Salt); Glucoheptonic Acid, compd. with Erythromycin-d3 (1:1); Oxacyclotetradecane Erythromycin deriv.-d3; Erythromycin Glucep

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.